3-Chlorophthalic anhydride
Overview
Description
3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride with the chemical formula C₈H₃ClO₃. It is an isomer of 4-chlorophthalic anhydride and a derivative of phthalic anhydride. This compound is known for its applications in the production of herbicides, pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides .
Mechanism of Action
Target of Action
3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is primarily used in the production of herbicides and pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides
Mode of Action
As a derivative of phthalic anhydride, it may share similar chemical properties and reactivity . It may interact with its targets through covalent bonding, leading to changes in the target’s structure and function. More research is needed to fully understand its mode of action.
Biochemical Pathways
Given its use in the production of herbicides, pesticides, and pharmaceutical intermediates, it can be inferred that it may influence a variety of biochemical pathways depending on the specific application .
Action Environment
This compound has a melting point of around 123 °C and may hydrolyze in the presence of water . These properties suggest that its stability, efficacy, and mode of action could be influenced by environmental factors such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophthalic anhydride can be synthesized through the oxidation of 3-chloro-o-xylene using nitric acid at elevated temperatures and pressures. The resulting 3-chlorophthalic acid is then converted to its anhydride form . Another method involves the incomplete chlorination of phthalic anhydride using ferric chloride as a catalyst, followed by distillation to separate this compound from other chlorinated by-products .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phthalic anhydride in the presence of a catalyst such as ferric chloride. The reaction mixture is then subjected to distillation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophthalic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the aromatic ring.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic or neutral conditions.
Major Products:
Hydrolysis: 3-Chlorophthalic acid.
Substitution Reactions: Various substituted phthalic anhydrides or acids depending on the nucleophile used.
Scientific Research Applications
3-Chlorophthalic anhydride has several scientific research applications:
Comparison with Similar Compounds
4-Chlorophthalic anhydride: Another isomer of chlorophthalic anhydride with similar reactivity but different substitution patterns on the aromatic ring.
Phthalic anhydride: The parent compound without the chlorine substitution, widely used in the production of plasticizers, dyes, and resins.
Uniqueness: 3-Chlorophthalic anhydride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterpart, phthalic anhydride. This makes it particularly useful in the synthesis of specialized polymers and active pharmaceutical ingredients .
Properties
IUPAC Name |
4-chloro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPUZBSSSAZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151653 | |
Record name | 3-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-21-5 | |
Record name | 3-Chlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophthalic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122937 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO7NXT0137 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-chlorophthalic anhydride?
A1: this compound has the molecular formula C8H3ClO3 and a molecular weight of 182.56 g/mol.
Q2: What makes this compound useful in synthesis?
A2: The anhydride group in this compound is highly reactive towards nucleophiles like amines, allowing for the formation of imide bonds. This makes it a valuable precursor for synthesizing various compounds, including polyimides and other high-performance polymers .
Q3: How does the solubility of this compound vary with solvents and temperature?
A3: Research indicates that this compound exhibits varying solubility in different solvents. Its solubility increases with temperature in solvents like ethyl acetate, acetone, 1,4-dioxane , tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile . Understanding this solubility behavior is crucial for designing separation and purification processes.
Q4: What are some specific applications of this compound?
A4: this compound serves as a crucial starting material in the synthesis of various compounds. For example, it's used in the laboratory synthesis of mercury-free 1-chloroanthraquinone . It's also a key component in the production of high-performance polymers, such as polyimides, known for their excellent thermal stability, mechanical strength, and chemical resistance .
Q5: How is 3-fluorophthalic anhydride synthesized from this compound?
A5: Two main methods utilize this compound for 3-fluorophthalic anhydride synthesis:
- Homogeneous Fluorination: This method utilizes an organic complex of hydrogen fluoride as a fluorination reagent to perform a homogeneous fluorination reaction on this compound .
- Phase Transfer Catalysis: This approach involves reacting this compound with anhydrous potassium fluoride in a solvent, using a phase transfer catalyst . This method offers advantages like a short process route, operational flexibility, and cost-effectiveness.
Q6: Can you elaborate on the use of this compound in synthesizing thioether dianhydrides?
A6: this compound, alongside 4-chlorophthalic anhydride, is crucial for producing various isomeric diphenylthioether dianhydrides. These dianhydrides, including 3,3',4,4'-diphenylthioether dianhydride (4,4'-TDPA), 2,3,3',4'-diphenylthioether dianhydride (3,4'-TDPA), and 2,2',3,3'-diphenylthioether dianhydride (3,3'-TDPA), are subsequently used to create polyimides with distinct properties . A simplified, environmentally friendly method has been developed using a two-pot process for this synthesis, showcasing the potential for greener chemical production .
Q7: Why is understanding the solid-liquid equilibrium of systems containing this compound important?
A7: Knowledge of the solid-liquid equilibrium is crucial for developing efficient separation and purification techniques for this compound. This understanding aids in designing crystallization processes, which are energy-efficient and yield high-purity products.
Q8: What is the significance of the ternary phase diagram for the 3-chlorophthalic acid + 4-chlorophthalic acid + water system?
A8: The ternary phase diagram provides crucial information on the solubility of both 3-chlorophthalic acid and 4-chlorophthalic acid in water at various temperatures . This information is paramount for developing crystallization-based separation methods for these compounds. The phase diagram reveals the presence of an adductive compound (3-C6H3Cl(COOH)2 ·4- C6H3Cl(COOH)2) and highlights the influence of temperature on the crystallization fields of different components.
Q9: How can this compound and 4-chlorophthalic anhydride be separated?
A9: Studying ternary systems, such as the one with ethyl acetate or acetone as a solvent, provides insights into their separation. These systems exhibit two pure solid phases: pure 4-chlorophthalic anhydride and pure this compound. By manipulating temperature and solvent composition, crystallization can be directed to preferentially crystallize one isomer, enabling their separation.
Q10: How can monochlorophthalic anhydride and monochlorophthalic acid be analyzed in substrates?
A10: A high-performance liquid chromatography (HPLC) method offers a solution for the simultaneous determination of this compound, 4-chlorophthalic anhydride, 3-chlorophthalic acid, and 4-chlorophthalic acid . This method involves esterification with ethanol, converting the anhydrides into monochloro-O-carboxyl ethyl benzoate isomers while leaving the acids unaffected.
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